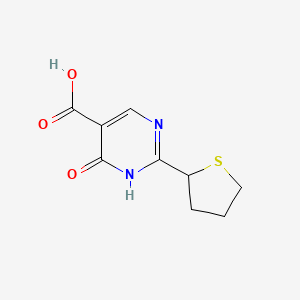

6-Oxo-2-(thiolan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid

Descripción

6-Oxo-2-(thiolan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a substituted dihydropyrimidine derivative characterized by a thiolan-2-yl (tetrahydrothiophen-2-yl) group at position 2 and a carboxylic acid moiety at position 3. This compound belongs to a broader class of 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs), which have garnered attention as xanthine oxidase (XO) inhibitors for treating hyperuricemia and gout .

Propiedades

Fórmula molecular |

C9H10N2O3S |

|---|---|

Peso molecular |

226.25 g/mol |

Nombre IUPAC |

6-oxo-2-(thiolan-2-yl)-1H-pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C9H10N2O3S/c12-8-5(9(13)14)4-10-7(11-8)6-2-1-3-15-6/h4,6H,1-3H2,(H,13,14)(H,10,11,12) |

Clave InChI |

CYGHJNYJSXEJJK-UHFFFAOYSA-N |

SMILES canónico |

C1CC(SC1)C2=NC=C(C(=O)N2)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-2-(thiolan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiolane derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

6-Oxo-2-(thiolan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

6-Oxo-2-(thiolan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mecanismo De Acción

The mechanism of action of 6-Oxo-2-(thiolan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids are highly dependent on substituents at position 2. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs

Key Structural Insights

- Thiolan-2-yl vs. Thiophen-2-yl : The saturated thiolan-2-yl group enhances XO binding via van der Waals interactions with residues in the enzyme’s hydrophobic subpocket, whereas the aromatic thiophen-2-yl group exhibits weaker affinity due to reduced conformational adaptability .

- Trifluoromethyl Group : The electron-withdrawing CF₃ group improves metabolic stability but introduces steric clashes in the XO active site, reducing potency compared to thiolan-2-yl derivatives .

- Heteroaromatic Substituents : Pyridin-4-yl and benzyl groups (e.g., 2-benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid) enhance solubility but fail to match the activity of sulfur-containing analogs .

Actividad Biológica

6-Oxo-2-(thiolan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid (CAS Number: 1219827-65-2) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

Chemical Structure

The chemical structure of 6-Oxo-2-(thiolan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid features a pyrimidine ring with a thiolane substituent, which may contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 229.27 g/mol.

Anticancer Activity

Dihydropyrimidine derivatives are also being investigated for anticancer properties. A study on related compounds demonstrated significant cytotoxic effects against cancer cell lines, including breast and lung cancer cells. Although direct data on 6-Oxo-2-(thiolan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid is sparse, the structural similarities suggest it may exhibit comparable anticancer effects.

The biological activity of 6-Oxo-2-(thiolan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular proliferation and survival.

- DNA Interaction : Some dihydropyrimidines can intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several studies have explored the biological activities of related compounds:

-

Antimicrobial and Anticancer Activity :

Note: The values for 6-Oxo-2-(thiolan-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid are not yet established.

Compound IC50 (μM) MCF-7 IC50 (μM) A549 Compound A 31 ± 5 17 ± 2 Compound B 4.6 ± 0.6 4.5 ± 0.5 6-Oxo-2-(thiolan-2-yl) Pending Pending - Mechanistic Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.